molecular formula C15H17NO2 B2965542 6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2965542
M. Wt: 243.30 g/mol
InChI Key: AUAYMJLUZNBPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the chemical structure of interest, has been reported. These compounds exhibit potent cytotoxic activities against various cancer cell lines, showcasing their potential in anticancer drug development (Deady et al., 2003).
  • Aromatic δ-peptides, including oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, have been designed and synthesized. Their helical structures were characterized in both the solid state and solution, demonstrating the versatility of quinoline derivatives in the design of novel biomimetic structures (Jiang et al., 2003).
  • The interaction and conformational stability of dicarboxylic acids with quinoline derivatives have been studied, highlighting the impact of packing effects on the stability and conformation of these compounds (Barooah et al., 2008).

Luminescent Properties and Electroluminescent Media

  • Naphtho[2,3-f]quinoline derivatives have been synthesized via a three-component reaction, showcasing good luminescent properties. This suggests their potential use as organic electroluminescent media for display technologies (Tu et al., 2009).

Antitumor Agents and Kinase Inhibitors

  • The synthesis and biological evaluation of 2-styrylquinolines as antitumor agents and EGFR kinase inhibitors have been explored. These studies suggest that certain quinoline derivatives can serve as potent antitumor compounds with specific inhibitory effects on EGFR kinase, offering insights into targeted cancer therapies (El-Sayed et al., 2017).

Synthesis of Quinoline Derivatives

  • Research into the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and their ozonides provides valuable insights into the chemical versatility and potential applications of quinoline derivatives in various chemical syntheses (Tolstikov et al., 2014).

Safety and Hazards

The safety data sheet (SDS) and certificate of analysis for this compound are mentioned in the search results , but the specific safety and hazard information is not provided. It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-8-6-9(2)13-12(7-8)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAYMJLUZNBPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3C=CCC3C(N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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